![molecular formula C22H21F3N4O3S B12300555 3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide is a complex organic compound that features a thiazole ring, an oxolane ring, and a trifluoromethyl-substituted pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.
Oxolane Ring Introduction: The oxolane ring can be introduced via an etherification reaction, where an appropriate oxolane derivative reacts with a phenol group.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Final Coupling: The final step involves coupling the synthesized intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiazole and oxolane rings may contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide: This compound is unique due to its combination of a thiazole ring, an oxolane ring, and a trifluoromethyl-substituted pyrimidine ring.
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(fluoromethyl)pyrimidin-5-yl]ethyl]benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(chloromethyl)pyrimidin-5-yl]ethyl]benzamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to its analogs with fluoromethyl or chloromethyl groups.
Propiedades
Fórmula molecular |
C22H21F3N4O3S |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30) |
Clave InChI |
GTQPEQGDLVSFJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
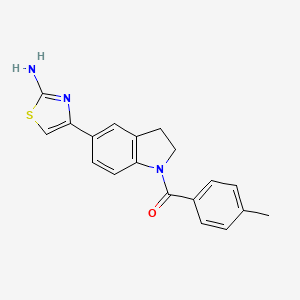
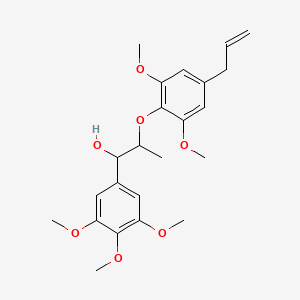
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
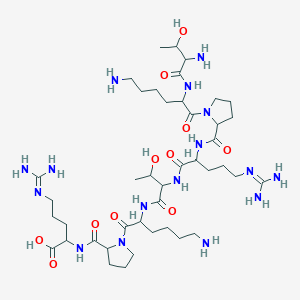
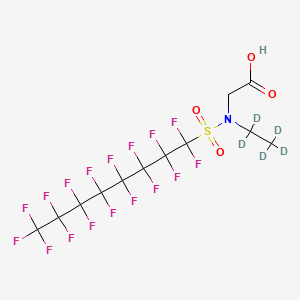
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)

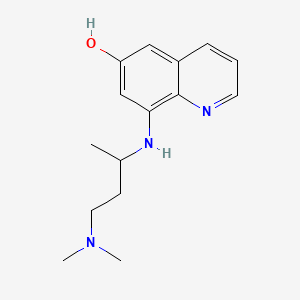
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
